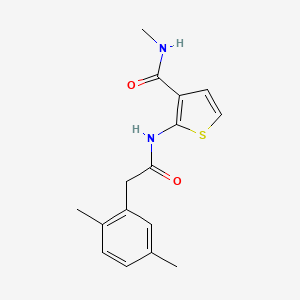

2-(2-(2,5-dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide

Description

2-(2-(2,5-Dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide is a thiophene-derived carboxamide featuring a 2,5-dimethylphenylacetamido substituent at the 2-position and an N-methyl group on the carboxamide moiety. Its structure integrates a thiophene core, a phenylacetamide side chain, and a methylated carboxamide, which collectively influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-[[2-(2,5-dimethylphenyl)acetyl]amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-10-4-5-11(2)12(8-10)9-14(19)18-16-13(6-7-21-16)15(20)17-3/h4-8H,9H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEAVVAHJUVQFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=O)NC2=C(C=CS2)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(2,5-dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide is a member of the thiophene derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a thiophene ring, an acetamido group, and a dimethylphenyl substituent, contributing to its unique pharmacological properties.

Research indicates that compounds similar to this compound may exert their biological effects through multiple mechanisms:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Some derivatives have been shown to inhibit PTPs, which play critical roles in cell signaling pathways involved in cancer progression .

- Cytotoxic Effects : The compound has demonstrated cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes the findings from various assays:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 (Breast Cancer) | 6.5 | Significant inhibition observed |

| HeLa (Cervical Cancer) | 8.1 | Moderate cytotoxicity |

| NCI-H460 (Lung Cancer) | 4.9 | Strong inhibitory effect |

These results indicate that the compound exhibits promising anticancer properties, particularly against breast and lung cancer cell lines.

In Vivo Studies

In vivo studies have further validated the efficacy of this compound. For instance, animal models treated with the compound showed reduced tumor growth compared to controls. Specific studies focused on its ability to induce apoptosis in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Studies

- Case Study on MCF-7 Cells : A recent study highlighted that treatment with this compound led to a significant decrease in cell viability (GI50 = 6.5 µM). The mechanism was linked to oxidative stress induction and mitochondrial dysfunction .

- Combination Therapy : Another investigation explored the effects of combining this compound with standard chemotherapeutic agents. Results indicated enhanced efficacy and reduced side effects when used in conjunction with established drugs like doxorubicin .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-(2,5-dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiophene have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). Some of these compounds demonstrated optimal cytotoxicity, suggesting that modifications to the thiophene structure can enhance anticancer activity .

Table 1: Cytotoxicity of Thiophene Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 3.18 | |

| Compound B | NCI-H460 | 8.12 | |

| Compound C | SF-268 | 4.50 |

2. Inhibitory Potential on Kinases

The compound has also been investigated for its ability to inhibit specific kinases involved in cancer progression. For example, a related study focused on the development of novel inhibitors targeting NEK6, NEK7, and NEK9 kinases, which were found to be overexpressed in several cancers. The synthesized compounds showed promising results in inhibiting these kinases, leading to reduced cell proliferation in vitro .

Mechanistic Studies

1. Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with target proteins such as TP53 and NF-kappa-B. These studies are crucial for elucidating the mechanism of action and optimizing the compound's structure for enhanced efficacy .

2. In-silico Investigations

In-silico investigations using density functional theory (DFT) calculations have revealed a substantial reactivity profile for this compound, indicating its potential as a lead compound for further drug development .

Case Studies

Case Study 1: Synthesis and Evaluation of Thiophene Derivatives

A recent case study focused on the synthesis of thiophene derivatives and their evaluation against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity. The synthesized compounds were subjected to various assays to determine their cytotoxic potential and mechanism of action .

Case Study 2: Implementation of Novel Inhibitors in Cancer Treatment

Another case study examined the implementation of novel inhibitors targeting NEK kinases in clinical settings. The findings underscored the therapeutic potential of these inhibitors in treating cancers characterized by high kinase expression levels. The study recommended further investigation through clinical trials to establish safety and efficacy profiles .

Comparison with Similar Compounds

Structural Differences and Functional Group Impact

The compound differs from related thiophene derivatives in three key aspects:

Carboxamide vs. Ester Group: Unlike ethyl ester derivatives (e.g., ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate), which have ester groups at the 3-position, the target compound features a carboxamide. This substitution likely enhances hydrogen-bonding capacity and metabolic stability .

Phenylacetamide vs. Cyanoacrylamido Substituent: The 2,5-dimethylphenylacetamido group replaces the cyanoacrylamido moiety seen in analogs like ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate. This substitution eliminates the reactive α,β-unsaturated carbonyl system, which could mitigate electrophilic toxicity risks .

Pharmacological Activity Trends

While biological data for the target compound are unavailable, structurally related thiophene derivatives exhibit antioxidant and anti-inflammatory activities. For example:

- Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate shows potent free-radical scavenging (IC₅₀: 18.3 μM in DPPH assay) .

- The presence of electron-donating groups (e.g., -OCH₃, -OH) on the phenyl ring enhances anti-inflammatory activity in carrageenan-induced edema models .

The 2,5-dimethylphenyl group in the target compound may confer moderate activity due to steric hindrance and reduced electron-donating capacity compared to hydroxyl-substituted analogs.

Toxicity Considerations

Toxicological data for the target compound are absent. However, structurally related 2-cyanoacetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) lack comprehensive toxicity profiles, with warnings about uninvestigated hazards . The absence of α,β-unsaturated bonds in the target compound may reduce reactivity-related toxicity compared to cyanoacrylamido derivatives .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.